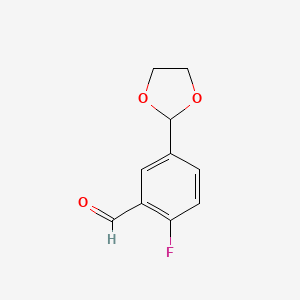
5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde: is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde typically involves the acetalization of 2-fluorobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 2-fluorobenzaldehyde and ethylene glycol.
Catalyst: A Brönsted or Lewis acid, such as p-toluenesulfonic acid or zinc chloride.
Reaction Conditions: The reaction mixture is refluxed in toluene, allowing continuous removal of water using a Dean-Stark apparatus.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, forming carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzoic acid.
Reduction: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Protecting Groups: The 1,3-dioxolane ring can act as a protecting group for carbonyl compounds during multi-step synthesis.
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its structural features.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and stability. The 1,3-dioxolane ring provides additional stability and can act as a protecting group during synthesis.
Comparison with Similar Compounds
5-(1,3-Dioxolan-2-YL)-2-furaldehyde: Similar structure but with a furan ring instead of a benzene ring.
1,3-Dioxolane: A simpler compound without the benzaldehyde and fluorine substituents.
Uniqueness: 5-(1,3-Dioxolan-2-YL)-2-fluorobenzaldehyde is unique due to the combination of the fluorine atom, benzaldehyde moiety, and 1,3-dioxolane ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)-2-fluorobenzaldehyde |
InChI |
InChI=1S/C10H9FO3/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5-6,10H,3-4H2 |
InChI Key |
YKDPLUKRMOJQKU-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=C(C=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















